7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid
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Overview
Description
7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with an amino group at the 7th position and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with formamidine acetate under acidic conditions to form the desired pyrazolopyrimidine structure . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolopyrimidine core.
Uniqueness: 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .
Biological Activity
7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid (CAS No. 13877-58-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an amino group at the 7-position and a carboxylic acid group at the 3-position, which significantly influence its reactivity and interaction with biological targets. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H5N5O2
- Molecular Weight : 179.14 g/mol
- Structure : The compound's structure includes a pyrazolo and pyrimidine ring system, contributing to its unique biological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound's derivatives have been reported to interact with CDKs, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced cancer cell proliferation .
- Case Study : A derivative was tested against A549 (lung cancer) and HCT-116 (colon cancer) cells, demonstrating IC50 values of 8.21 µM and 19.56 µM, respectively .
2. Anti-inflammatory Activity
The compound has shown potential in modulating inflammatory responses:
- Mechanism : It can inhibit pro-inflammatory cytokines and modulate signaling pathways such as the TLR4/p38 pathway .
- Case Study : Derivatives were tested for their ability to reduce inflammation markers in vitro, showing promising results.
3. Antiviral Activity
Recent findings suggest that the compound may also exhibit antiviral properties:
- Targeting Viral Replication : Compounds structurally related to this compound have demonstrated activity against viruses such as HIV and hepatitis A .
- Case Study : A study highlighted its efficacy against hepatitis A virus (HAV) at concentrations as low as 20 µg/10^5 cells .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound is critical for its biological activity. The following table summarizes structural analogs and their associated activities:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
1H-Pyrazolo[4,3-d]pyrimidin-7-one | Structure | Anticancer | Lacks amino group |
6-Amino-1H-pyrazolo[4,3-d]pyrimidin-5-one | Structure | Anti-inflammatory | Different position of amino group |
5-Methyl-7-amino-1H-pyrazolo[4,3-d]pyrimidin-6-one | Structure | Anticancer | Methyl substitution enhances lipophilicity |
Synthesis Approaches
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the pyrazolo ring.
- Introduction of the amino group at the 7-position.
- Carboxylation at the 3-position through various chemical reactions .
Properties
CAS No. |
13877-58-2 |
---|---|
Molecular Formula |
C6H5N5O2 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
7-amino-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H5N5O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1H,(H,10,11)(H,12,13)(H2,7,8,9) |
InChI Key |
LHPYFBXXTBSWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)C(=O)O |
Origin of Product |
United States |
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